4-Fluoro-2-iodo-5-nitrobenzoic acid
Overview
Description
4-Fluoro-2-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3FINO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoro-2-iodobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Reduction: Formation of 4-fluoro-2-iodo-5-aminobenzoic acid.
Coupling: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Fluoro-2-iodo-5-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-5-nitrobenzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitro group can also influence its reactivity and interaction with biological targets, potentially leading to the formation of reactive intermediates that modify proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-iodobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 2-Iodo-4-nitrobenzoic acid
Uniqueness
4-Fluoro-2-iodo-5-nitrobenzoic acid is unique due to the combination of fluorine, iodine, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
4-fluoro-2-iodo-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGDXKNZKMKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153279-68-5 | |
Record name | 4-fluoro-2-iodo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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